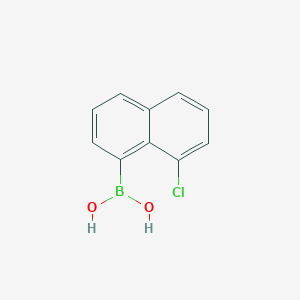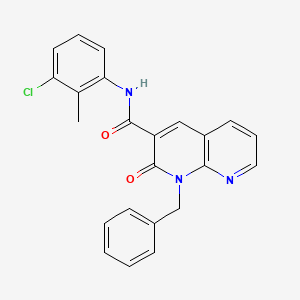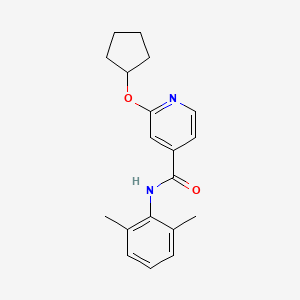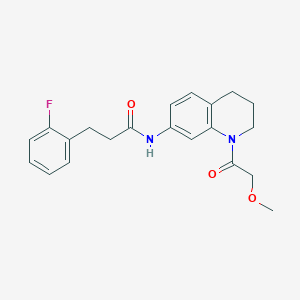
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide, also known as ML-18, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is not fully understood, but studies suggest that it may act by inhibiting specific enzymes or signaling pathways involved in disease progression. For example, in cancer, N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In inflammation, N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects, depending on the disease model being studied. In cancer, N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurodegenerative disorders, N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation, and improving cognitive function.
实验室实验的优点和局限性
One of the advantages of N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is its broad spectrum of potential therapeutic applications, making it a promising candidate for drug development. Additionally, N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has shown good bioavailability and pharmacokinetic properties in animal models, indicating that it has the potential to be developed into a drug. However, one of the limitations of N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is its lack of selectivity for specific disease targets, which may lead to off-target effects and toxicity.
未来方向
There are several future directions for N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide research, including further exploration of its mechanisms of action, optimization of its pharmacokinetic properties, and development of more selective analogs. Additionally, N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide could be tested in combination with other drugs or therapies to enhance its efficacy and reduce toxicity. Finally, clinical trials are needed to determine the safety and efficacy of N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide in humans, which could lead to the development of a new class of therapeutic agents for various diseases.
合成方法
The synthesis of N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide involves a multi-step process that includes the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzylthiol. This is followed by the reaction of 2-chlorobenzylthiol with 3-bromoindole to form 3-((2-chlorobenzyl)thio)-1H-indole. The final step involves the reaction of 3-((2-chlorobenzyl)thio)-1H-indole with N-(2-bromoethyl)-2-methylbenzamide to form N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide.
科学研究应用
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation is another area where N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has shown promise, with studies indicating that it can reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorders, N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c1-18-8-2-4-10-20(18)25(29)27-14-15-28-16-24(21-11-5-7-13-23(21)28)30-17-19-9-3-6-12-22(19)26/h2-13,16H,14-15,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYSAHYGYITPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2914695.png)

![N-(4-acetylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2914699.png)

![3-(4-Bromopyrazol-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2914702.png)

![4-(2-chlorophenyl)-6-ethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2914705.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-oxochromene-3-carboxamide](/img/structure/B2914706.png)

![2-bromo-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2914712.png)
![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2914713.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2914714.png)